![molecular formula C7H5NO3 B2920247 4H-furo[3,2-b]pyrrole-2-carboxylic acid CAS No. 1368193-82-1](/img/structure/B2920247.png)

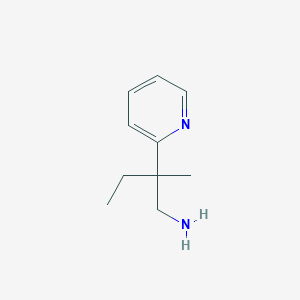

4H-furo[3,2-b]pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

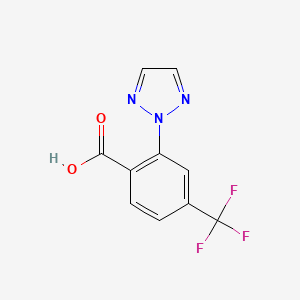

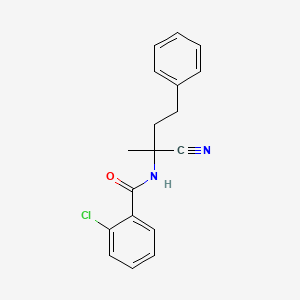

“4H-furo[3,2-b]pyrrole-2-carboxylic acid” is an organic compound . It has the molecular formula C7H5NO3 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “4H-furo[3,2-b]pyrrole-2-carboxylic acid” can be represented by the SMILES stringOC(=O)c1cc2occc2[nH]1 . The InChI key for this compound is MMAIBGHDBYQYDI-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

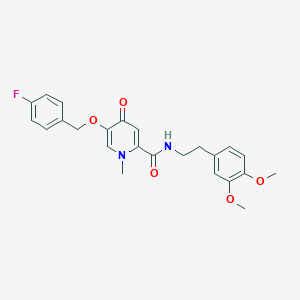

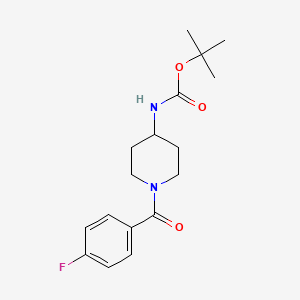

1. Synthesis of Carboxhydrazides and Metal Complexes The compound 4H-furo[3,2-b]pyrrole-2-carboxylic acid can be used in the synthesis of carboxhydrazides, which are then utilized as ligands for the synthesis of metal complexes involving copper, cobalt, and nickel .

Multicomponent and Multicatalytic Asymmetric Synthesis

It serves as a precursor in multicomponent and multicatalytic asymmetric synthesis processes to create complex organic structures, which are valuable in medicinal chemistry .

Synthesis of Oxazolones

The compound is involved in the synthesis of oxazolones, which are important intermediates for various chemical reactions and have potential pharmacological activities .

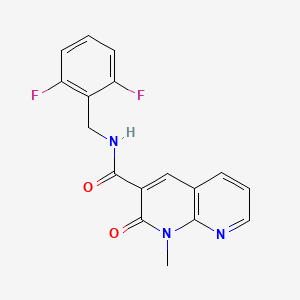

Heteropentalenes Synthesis

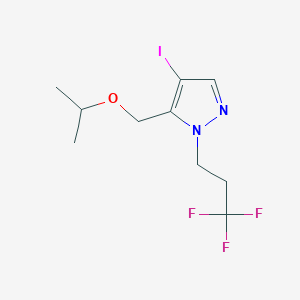

It is used in the synthetic methods leading to furo[3,2-b]pyrroles, which are related to heteropentalenes. These compounds contain two heteroatoms per core and are significant in the study of heterocyclic chemistry .

Synthesis of Trifluoromethylphenyl Derivatives

This acid is a key starting material for synthesizing derivatives that contain trifluoromethylphenyl groups. These derivatives have various applications, including in material science and pharmaceuticals .

Antibacterial Activity Research

Derivatives of 4H-furo[3,2-b]pyrrole have been synthesized and studied for their antibacterial activity, indicating potential use in developing new antibacterial agents .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is suggested that the proximity of the electrophilic iminium carbon and the carboxylate favors the collapse and fast formation of the c–o bond . This could be a crucial step in the interaction of the compound with its targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4H-furo[3,2-b]pyrrole-2-carboxylic acid is currently unavailable . These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile.

Propiedades

IUPAC Name |

4H-furo[3,2-b]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-7(10)6-3-4-5(11-6)1-2-8-4/h1-3,8H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFBVKJFJONNGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1OC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-furo[3,2-b]pyrrole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2920170.png)

![1-ethyl-2-imino-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2920180.png)

![4-(azepan-1-ylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2920181.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2920186.png)